6-bromo-N'-[(3-nitrophenyl)carbonyl]-2-oxo-2H-chromene-3-carbohydrazide
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Overview
Description
6-bromo-N’-[(3-nitrophenyl)carbonyl]-2-oxo-2H-chromene-3-carbohydrazide is a complex organic compound that belongs to the class of chromene derivatives Chromenes are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-N’-[(3-nitrophenyl)carbonyl]-2-oxo-2H-chromene-3-carbohydrazide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the condensation of 6-bromo-2-oxo-2H-chromene-3-carbohydrazide with 3-nitrobenzoyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would require optimization of reaction conditions to ensure high yield and purity, as well as the development of efficient purification techniques to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
6-bromo-N’-[(3-nitrophenyl)carbonyl]-2-oxo-2H-chromene-3-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The carbonyl group can be reduced to a hydroxyl group.
Substitution: The bromine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used to replace the bromine atom.
Major Products Formed
Oxidation: Conversion of the nitro group to an amino group.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic potential in treating various diseases.
Mechanism of Action
The exact mechanism of action of 6-bromo-N’-[(3-nitrophenyl)carbonyl]-2-oxo-2H-chromene-3-carbohydrazide is not fully understood. it is believed to interact with specific molecular targets and pathways, leading to its observed biological effects. For example, it may inhibit certain enzymes or interfere with cellular signaling pathways, resulting in its antimicrobial or anticancer activity.
Comparison with Similar Compounds
Similar Compounds
6-bromo-2-oxo-2H-chromene-3-carbohydrazide: Lacks the nitrophenylcarbonyl group.
3-nitrophenylcarbonyl-2-oxo-2H-chromene-3-carbohydrazide: Lacks the bromine atom.
Uniqueness
The presence of both the bromine atom and the nitrophenylcarbonyl group in 6-bromo-N’-[(3-nitrophenyl)carbonyl]-2-oxo-2H-chromene-3-carbohydrazide makes it unique compared to its similar compounds
Properties
Molecular Formula |
C17H10BrN3O6 |
---|---|
Molecular Weight |
432.2 g/mol |
IUPAC Name |
6-bromo-N'-(3-nitrobenzoyl)-2-oxochromene-3-carbohydrazide |
InChI |
InChI=1S/C17H10BrN3O6/c18-11-4-5-14-10(6-11)8-13(17(24)27-14)16(23)20-19-15(22)9-2-1-3-12(7-9)21(25)26/h1-8H,(H,19,22)(H,20,23) |
InChI Key |
PRNNNEPCEUIYNZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)NNC(=O)C2=CC3=C(C=CC(=C3)Br)OC2=O |
Origin of Product |
United States |
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